N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(4-methoxyphenyl)propanamide
Description
This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and at the 6-position with a piperidin-1-yl moiety. A methylene linker connects the triazine ring to a 3-(4-methoxyphenyl)propanamide group. The 1,3,5-triazine scaffold is widely employed in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it relevant for targeting enzymes or receptors . The 4-methoxyphenyl group may enhance metabolic stability, while the piperidine and dimethylamino substituents could influence solubility and binding affinity.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-26(2)20-23-18(24-21(25-20)27-13-5-4-6-14-27)15-22-19(28)12-9-16-7-10-17(29-3)11-8-16/h7-8,10-11H,4-6,9,12-15H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOVWVVAVXWGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors.
Mode of Action
It is known that similar compounds can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
It is known that similar compounds follow the lipinski rule in molecular prediction studies.
Biological Activity
N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(4-methoxyphenyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Triazine Core : The initial step includes reacting cyanuric chloride with dimethylamine and piperidine derivatives under controlled conditions to form the triazine core.
- Introduction of Propanamide Moiety : The triazine intermediate is then reacted with 4-methoxyphenylpropanamide to yield the target compound.
Antitumor Activity
Research has indicated that compounds containing the triazine moiety exhibit notable antitumor properties. For instance, a related compound demonstrated significant activity against melanoma cell lines (GI(50) = M) . The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for tumor growth.
Enzyme Inhibition
The compound has been studied for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions such as hypertension and inflammation. High-throughput screening identified related triazine derivatives as potent inhibitors, suggesting that modifications in the triazine structure can enhance inhibitory activity .
Antimicrobial Properties
Preliminary studies have also explored the antimicrobial potential of triazine derivatives. These compounds exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The bactericidal mechanism involves the disruption of protein synthesis and nucleic acid production.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related triazine compound in vivo. The results showed a significant reduction in tumor size in treated mice compared to controls, correlating with increased apoptosis markers in tumor tissues .
Case Study 2: Enzyme Target Engagement
In another investigation focusing on sEH inhibition, researchers reported robust effects on serum biomarkers associated with inflammation. This study highlighted the potential of these compounds as therapeutic agents in managing diseases characterized by chronic inflammation .
The biological activity of this compound is attributed to its ability to bind selectively to target enzymes and receptors. This binding alters their activity, modulating various biochemical pathways involved in cell proliferation and survival.
Comparative Analysis of Related Compounds
Scientific Research Applications
Anticancer Potential
Recent studies have demonstrated the anticancer potential of this compound. In vitro experiments indicate significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of approximately 25.72 ± 3.95 μM against the MCF cell line, suggesting its potential as an anticancer agent.
Anticancer Activity Data Table
| Cell Line | IC50 (μM) |
|---|---|
| MCF | 25.72 ± 3.95 |
| U87 (Glioblastoma) | 45.2 ± 13.0 |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Tumor Growth Suppression : In a mouse model with tumor grafts, administration of the compound resulted in significant suppression of tumor growth compared to control groups.
- Apoptosis Induction : Flow cytometry analyses showed that treatment with the compound led to increased rates of apoptosis in cancer cells.
Research indicates that modifications to the triazine ring can enhance biological activity. For instance, compounds with different substituents on the piperidine moiety showed varied potency levels against cancer cell lines.
Structure–Activity Relationship (SAR) Table
| Compound Variant | Modification | IC50 (μM) |
|---|---|---|
| Original Compound | - | 25.72 ± 3.95 |
| Variant A | Substituted piperidine | 15.00 ± 2.50 |
| Variant B | Altered triazine structure | 20.30 ± 4.10 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Triazine-Based Analogues
- Compound (N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide) :
- Shares the 1,3,5-triazine core with piperidin-1-yl and methoxy substituents.
- Key differences: Replaces the propanamide group with a sulfonamide-linked dihydrodioxine, increasing molecular weight (421.5 vs. ~409.5 estimated for the target) and polarity .
- Impact: The sulfonamide may improve water solubility but reduce membrane permeability compared to the target’s propanamide.
Non-Triazine Analogues
Substituent Effects
Piperidine vs. Pyrrolidine
- 12f (Piperidine) vs. 12g (Pyrrolidine) :
- Piperidine-containing 12f has a lower melting point (116.8–117.8°C) than pyrrolidine-based 12g (163.6–165.5°C), attributed to pyrrolidine’s smaller ring size and stronger intermolecular forces .
- The target compound’s piperidine group may enhance flexibility and binding pocket accommodation compared to pyrrolidine.
Aryl Group Modifications
Spectroscopic Comparisons
- 1H NMR: The target’s spectrum would show signals for dimethylamino (δ ~2.8–3.0), piperidinyl protons (δ ~1.5–2.5), and methoxyphenyl (δ ~3.8 and 6.8–7.2). In contrast, 12f/12g exhibit OCH₂CH₂ signals (δ ~3.5–4.0) absent in the target .
IR Spectroscopy :
Research Implications
Preparation Methods
Stepwise Nucleophilic Substitution
Trichloro-1,3,5-triazine (cyanuric chloride) is reacted sequentially with dimethylamine and piperidine under controlled conditions. The first substitution occurs at 0°C in acetone-water medium, where dimethylamine replaces one chloride to form 4-chloro-6-(dimethylamino)-1,3,5-triazine. The second substitution with piperidine proceeds at room temperature, yielding 4-dimethylamino-6-piperidin-1-yl-1,3,5-triazine .
Key Reaction Conditions
Microwave-Assisted Multi-Component Synthesis
An alternative approach utilizes cyanamide, 4-methoxybenzaldehyde, and amines in a one-pot reaction under microwave irradiation. This method leverages the Biginelli reaction framework, where cyclocondensation of cyanamide, aldehyde, and amines forms the triazine core.
Optimized Protocol
-
Reactants : Cyanamide (1 mmol), 4-methoxybenzaldehyde (1 mmol), dimethylamine (1.5 mmol), and piperidine (1.5 mmol).
-
Conditions : Neat reaction (solvent-free) under microwave irradiation at 100°C for 5–10 minutes.
Functionalization with the Propanamide Side Chain
The propanamide moiety is introduced via a two-step process: (1) synthesis of 3-(4-methoxyphenyl)propanamide and (2) coupling to the triazine intermediate.
Synthesis of 3-(4-Methoxyphenyl)Propanamide
3-(4-Methoxyphenyl)propanoic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with ammonia:
Reaction Parameters
Coupling to the Triazine Intermediate
The triazine intermediate undergoes alkylation with chloromethyl propanamide. A nucleophilic substitution reaction links the propanamide to the triazine’s methyl group:
Optimized Conditions
-
Base : Potassium carbonate (K₂CO₃) in anhydrous DMF.
-
Temperature : 60°C for 6 hours.
Mechanistic Insights and Side Reactions
Competing Pathways in Triazine Substitution
The order of amine addition is critical. Dimethylamine, being less sterically hindered, preferentially substitutes at the 4-position, while piperidine occupies the 6-position due to its bulk. Side products from over-substitution (e.g., tri-dimethylamino derivatives) are minimized by strict stoichiometric control.
Challenges in Propanamide Coupling
The chloromethyl propanamide intermediate is sensitive to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are essential to prevent decomposition.
Characterization and Analytical Data
Spectroscopic Confirmation
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Stepwise Substitution | 75–82 | 98 | 14 hours | High |
| Microwave Synthesis | 90–95 | 99 | 10 minutes | Moderate |
The microwave method offers superior efficiency but requires specialized equipment, whereas stepwise substitution is more accessible for large-scale production .
Q & A
Q. What are the recommended synthetic routes for N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(4-methoxyphenyl)propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and coupling reactions. For example, triazine core formation may require controlled condensation of cyanuric chloride with dimethylamine and piperidine under anhydrous conditions at 0–5°C to avoid side reactions . Subsequent alkylation of the triazine with 3-(4-methoxyphenyl)propanamide derivatives typically employs polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases like KCO at 60–80°C to enhance nucleophilicity. Yield optimization (≥70%) requires strict exclusion of moisture and precise stoichiometric ratios .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions on the triazine ring and propanamide chain, particularly focusing on dimethylamino (δ ~2.8–3.1 ppm) and piperidinyl protons (δ ~1.4–1.7 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected m/z ~485.3). FT-IR confirms carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹). Purity ≥95% should be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. What solvent systems and catalysts are optimal for its stability during storage and handling?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store in anhydrous DMSO or DMF under inert gas (N/Ar) at –20°C. Avoid aqueous buffers unless stabilized with non-nucleophilic bases (e.g., triethylamine). Catalytic degradation studies suggest that acidic conditions (pH <4) cleave the triazine-piperidinyl bond, while basic conditions (pH >10) hydrolyze the propanamide group .
Advanced Research Questions
Q. How can computational modeling guide the optimization of its bioactivity by modifying substituents on the triazine ring?
- Methodological Answer : Density functional theory (DFT) calculates electron density distributions to predict sites for electrophilic/nucleophilic modifications. For instance, replacing dimethylamino with morpholino groups (higher electron-donating capacity) may enhance binding to kinase targets. Molecular docking (AutoDock Vina) against crystallographic protein structures (e.g., EGFR or CDK2) identifies steric and electronic complementarity. Free energy perturbation (FEP) simulations quantify binding affinity changes (ΔΔG) for iterative design .
Q. What experimental strategies resolve contradictory data in reaction mechanisms (e.g., unexpected by-products during alkylation)?
- Methodological Answer : Use LC-MS/MS to identify by-products (e.g., dimerization via triazine N-alkylation). Isotopic labeling (e.g., N-triazine) tracks reaction pathways via NMR. Kinetic studies under varied temperatures (Arrhenius plots) differentiate between thermodynamic vs. kinetic control. For example, observed unreacted starting material under acidic/basic conditions, suggesting reversible intermediates. Optimize via Design of Experiments (DoE) to map parameter interactions (e.g., temperature vs. solvent polarity) .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Frontier molecular orbital (FMO) analysis identifies HOMO/LUMO distributions, showing the triazine ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in binding pockets. Molecular dynamics (MD) simulations (AMBER/CHARMM) reveal conformational flexibility of the propanamide chain, critical for induced-fit binding. Experimental validation via surface plasmon resonance (SPR) measures binding kinetics (k/k) under physiological conditions .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low reproducibility in multi-step reactions)?
- Methodological Answer : Implement flow chemistry for exothermic steps (e.g., triazine alkylation) to improve heat dissipation and reproducibility. Use PAT (Process Analytical Technology) tools like inline FT-IR or Raman spectroscopy for real-time monitoring. For example, achieved >90% yield in diphenyldiazomethane synthesis via continuous-flow systems. Scale-up also benefits from DoE-optimized reagent addition rates and catalyst recycling (e.g., immobilized Pd catalysts for coupling steps) .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or aggregation. Characterize solid-state forms via PXRD and DSC to identify metastable polymorphs. Use dynamic light scattering (DLS) to detect nanoaggregates in solution. For example, observed quinone derivatives forming insoluble aggregates under oxidative conditions. Address by introducing solubilizing groups (e.g., polyethylene glycol chains) or co-solvents (e.g., β-cyclodextrin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
